molecular formula C27H20O3S B2442325 7-(4-Methoxyphenoxy)-3-phenyl-2-(2-thienylmethylene)-1-indanone CAS No. 337921-55-8

7-(4-Methoxyphenoxy)-3-phenyl-2-(2-thienylmethylene)-1-indanone

Cat. No.: B2442325
CAS No.: 337921-55-8
M. Wt: 424.51
InChI Key: YXCOMKFCEGHIGD-QJOMJCCJSA-N
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Description

7-(4-Methoxyphenoxy)-3-phenyl-2-(2-thienylmethylene)-1-indanone is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound features a combination of methoxyphenoxy, phenyl, and thienylmethylene groups attached to an indanone core, making it a subject of interest for chemists and researchers.

Scientific Research Applications

7-(4-Methoxyphenoxy)-3-phenyl-2-(2-thienylmethylene)-1-indanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of similar compounds involves interaction with receptor sites. For instance, an increase in hydrophobic character of the substituents in the 4-position of the pyrimidine ring is expected to enhance the binding affinity with the serotonin (5-HT) receptor sites .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Methoxyphenoxy)-3-phenyl-2-(2-thienylmethylene)-1-indanone typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxyphenol with 3-phenyl-2-(2-thienylmethylene)-1-indanone under specific reaction conditions. The reaction often requires the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

7-(4-Methoxyphenoxy)-3-phenyl-2-(2-thienylmethylene)-1-indanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or alkane.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 7-(4-Methoxyphenoxy)-3-phenyl-2-(2-thienylmethylene)-1-indanone stands out due to its unique combination of functional groups and structural features

Properties

IUPAC Name

(2Z)-7-(4-methoxyphenoxy)-3-phenyl-2-(thiophen-2-ylmethylidene)-3H-inden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20O3S/c1-29-19-12-14-20(15-13-19)30-24-11-5-10-22-25(18-7-3-2-4-8-18)23(27(28)26(22)24)17-21-9-6-16-31-21/h2-17,25H,1H3/b23-17-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXCOMKFCEGHIGD-QJOMJCCJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=CC=CC3=C2C(=O)C(=CC4=CC=CS4)C3C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)OC2=CC=CC3=C2C(=O)/C(=C\C4=CC=CS4)/C3C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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